(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
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Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is a compound used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . It appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” involves the use of commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is C11H19NO6 . The InChI code is 1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” include a molecular weight of 261.27 g/mol . It appears as a white to yellow powder or crystals . The compound is stored in a dry room at room temperature .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Stereoisomers : Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid related to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid. This synthesis shortens the procedure from previous literature, offering either pure cis or trans acid through simple adjustments in reaction conditions (Bakonyi et al., 2013).
Nonaqueous Determination : Ehrlich-Rogozinski (1974) describes a method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This involves the use of perchloric acid in acetic acid, facilitating accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).
Peptide Synthesis : The work by Adamczyk and Reddy (2001) on the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, which include (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, is crucial in the field of peptide synthesis. These compounds are synthesized from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, highlighting the relevance of these compounds in non-proteinogenic amino acid synthesis (Adamczyk & Reddy, 2001).
Butoxycarbonylation of Amines : The research by Heydari et al. (2007) focuses on the N-tert-butoxycarbonylation of amines using a specific heteropoly acid as a catalyst. This efficient and environmentally benign catalyst highlights the importance of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid in the synthesis of N-Boc derivatives of chiral α-amino alcohols and esters (Heydari et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457683 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid | |
CAS RN |
77302-72-8 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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